molecular formula C23H32N6O2 B2415444 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847407-64-1

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2415444
CAS No.: 847407-64-1
M. Wt: 424.549
InChI Key: APYXPEDRYDFRPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a piperazine ring, which is a common feature in many bioactive compounds . The compound also contains a purine dione structure.

Safety and Hazards

There is limited information available on the safety and hazards of this compound. It is recommended to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic applications, based on the activities observed in related compounds . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-3-4-8-11-29-19(24-21-20(29)22(30)25-23(31)26(21)2)17-28-14-12-27(13-15-28)16-18-9-6-5-7-10-18/h5-7,9-10H,3-4,8,11-17H2,1-2H3,(H,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXPEDRYDFRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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